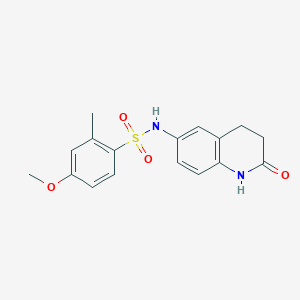

4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

4-Methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methoxy-2-methyl-substituted benzene ring linked via a sulfonamide group to a 2-oxo-tetrahydroquinoline moiety. The compound’s structure combines a sulfonamide pharmacophore with a partially saturated quinoline scaffold, a design strategy commonly employed to enhance bioavailability and target binding in medicinal chemistry. Structural analysis of this compound and its analogs often employs crystallographic tools such as SHELXL for refinement and visualization software like ORTEP-3 .

Properties

IUPAC Name |

4-methoxy-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-11-9-14(23-2)5-7-16(11)24(21,22)19-13-4-6-15-12(10-13)3-8-17(20)18-15/h4-7,9-10,19H,3,8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLUJQQSQJHANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., methanol, dichloromethane). The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions could produce tetrahydroquinoline derivatives .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that derivatives of this compound may possess enhanced antibacterial activity compared to traditional sulfonamides.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including 4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, demonstrating significant activity against resistant strains of bacteria such as Staphylococcus aureus .

Neurological Disorders

The tetrahydroquinoline structure is linked to neuroprotective effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems and provide neuroprotection.

Case Study:

Research published in Neuropharmacology highlighted that tetrahydroquinoline derivatives exhibited anxiolytic and antidepressant-like effects in animal models. The study suggested that modifications in the structure could enhance these effects, indicating a promising avenue for developing treatments for anxiety and depression .

Anticancer Activity

Emerging studies suggest that compounds containing the tetrahydroquinoline scaffold may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study:

A recent investigation published in Cancer Letters reported that certain sulfonamide derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells. The study posited that the presence of the tetrahydroquinoline ring might be crucial for this selectivity .

Herbicidal Properties

Research has indicated that the sulfonamide group can also confer herbicidal properties to compounds. This makes them valuable in agricultural applications for weed management.

Case Study:

A patent application described the synthesis and evaluation of various sulfonamide derivatives, including those similar to this compound, as effective herbicides against a range of common agricultural weeds .

Data Summary Table

Mechanism of Action

The mechanism by which 4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be elucidated through comparisons with related benzenesulfonamide and tetrahydroquinoline derivatives.

Table 1: Structural and Functional Comparisons

*Calculated based on structural analysis. †Estimated from analogous compounds.

Key Comparison Points

Substituent Effects on the Benzene Ring

- The target compound has a single 4-methoxy group and a 2-methyl group, whereas 4A7 (C₁₈H₂₀N₂O₅S) features 2,4-dimethoxy substituents . The additional methoxy in 4A7 may enhance electron-donating effects but reduce metabolic stability compared to the target’s methyl group.

Tetrahydroquinoline Modifications The target and 4A7 both include a 2-oxo group, but 4A7 has a 1-methyl substitution on the tetrahydroquinoline, which could sterically hinder interactions with target proteins . In contrast, the compound from (C₂₁H₂₈N₂O₃S) replaces the 2-oxo group with a 1-propyl chain, likely increasing hydrophobicity .

Linker Diversity The target uses a direct sulfonamide linkage, while the compound in employs an ethyl linker, increasing flexibility and molecular weight (388.5 g/mol vs. ~346.4 g/mol) .

Research Implications

- Structural Insights : Crystallographic tools like SHELX and WinGX are critical for resolving subtle conformational differences among these analogs.

- Pharmacological Potential: The target’s balance of methoxy and methyl groups may optimize both binding affinity and metabolic stability relative to dimethoxy or propyl-substituted analogs.

- Synthetic Accessibility : The direct sulfonamide linkage in the target simplifies synthesis compared to ethyl- or thiazole-linked derivatives, which require additional coupling steps .

Biological Activity

4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described as follows:

- Chemical Formula : C17H20N2O3S

- Molecular Weight : 336.42 g/mol

- IUPAC Name : this compound

This structure contains a sulfonamide group which is known for its biological activity, particularly in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown promise in inhibiting various enzymes, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

- Antitumor Effects : Research indicates that related compounds exhibit antitumor properties by affecting pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

-

Antitumor Activity

- A study demonstrated that compounds related to this compound exhibit significant antiproliferative effects on cancer cell lines. The mechanism involves the downregulation of critical signaling pathways associated with tumor growth and metastasis.

-

Enzyme Inhibition

- Research has shown that similar sulfonamide derivatives can inhibit PDE4, which is linked to inflammatory responses. This inhibition can lead to reduced inflammation and improved outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD).

-

Antimicrobial Properties

- A series of studies highlighted the antimicrobial potential of related compounds against various pathogens. The sulfonamide moiety contributes to this activity by interfering with bacterial folate synthesis.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves sulfonylation of the tetrahydroquinolin-6-amine intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride. Key steps include:

- Intermediate Preparation : React 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Recrystallization from ethanol or aqueous ethanol improves purity (>95%) .

- Optimization : Yield increases with controlled temperature (0–5°C during sulfonylation) and stoichiometric excess (1.2–1.5 equivalents) of sulfonyl chloride .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DMSO- to confirm substitution patterns (e.g., methoxy and methyl groups at positions 4 and 2, respectively) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the sulfonamide linkage geometry. For example, similar sulfonamides show dihedral angles of 75–85° between aromatic rings .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 387.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Assay Standardization : Compare IC values under uniform conditions (e.g., cell line specificity, incubation time). For example, cytotoxicity in HeLa vs. MCF-7 cells may explain divergent results .

- Structural Modifications : Introduce substituents (e.g., halogens at position 4) to isolate activity trends. Analogous compounds with chloro groups show enhanced anticancer activity .

- Mechanistic Studies : Use molecular docking to assess binding affinity to target proteins (e.g., carbonic anhydrase IX for anticancer activity) .

Q. What in silico approaches predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- QSAR Modeling : Estimate biodegradability using software like EPI Suite, focusing on sulfonamide hydrolysis rates and logP values (predicted logP = 2.8) .

- Metabolic Pathway Prediction : Tools like BioTransformer identify likely metabolites, such as hydroxylation at the tetrahydroquinoline ring or O-demethylation .

- Ecotoxicity Screening : Use ECOSAR to predict LC values for aquatic organisms (e.g., Daphnia magna) based on sulfonamide toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.